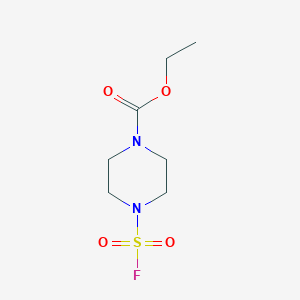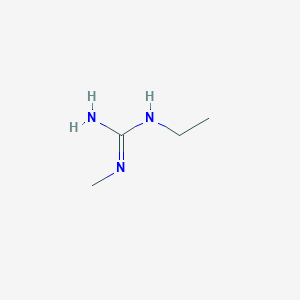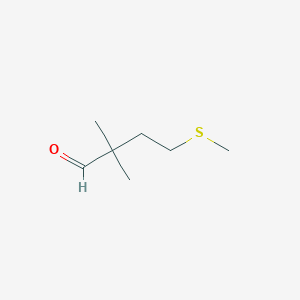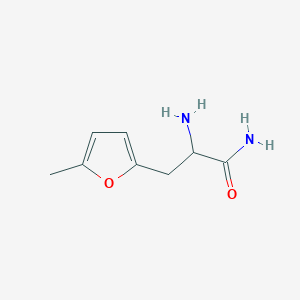![molecular formula C15H19NS B13272856 {[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13272856.png)
{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine is an organic compound that features a thiophene ring substituted with a 3-methylphenyl group and a propan-2-ylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Substitution with 3-Methylphenyl Group: The thiophene ring is then substituted with a 3-methylphenyl group through a Friedel-Crafts alkylation reaction using an appropriate catalyst such as aluminum chloride (AlCl3).
Introduction of Propan-2-ylamine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Aluminum chloride (AlCl3), isopropylamine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is investigated for its antimicrobial and anti-inflammatory properties, making it a candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of {[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may act as a norepinephrine-dopamine reuptake inhibitor, affecting neurotransmitter levels in the brain and influencing neurological functions . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: Structurally related to methamphetamine, methiopropamine functions as a norepinephrine-dopamine reuptake inhibitor.
Thiophene Derivatives: Various thiophene-based compounds are used in medicinal chemistry and material science for their unique properties.
Uniqueness
{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H19NS |
|---|---|
Molecular Weight |
245.4 g/mol |
IUPAC Name |
N-[[5-(3-methylphenyl)thiophen-2-yl]methyl]propan-2-amine |
InChI |
InChI=1S/C15H19NS/c1-11(2)16-10-14-7-8-15(17-14)13-6-4-5-12(3)9-13/h4-9,11,16H,10H2,1-3H3 |
InChI Key |
DFYFUZLNYGZPQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(S2)CNC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-Azabicyclo[2.2.2]octan-2-yl}-3-fluoropropan-2-ol](/img/structure/B13272777.png)



![4-[(2,6-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13272800.png)
![1-{[1-(Pyridin-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13272801.png)
amine](/img/structure/B13272808.png)



![1-{[(2,6-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13272830.png)

![N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13272849.png)
